4-pyridin-2-yl-1H-quinazolin-2-one

Methionine aminopeptidase-1 Co(II)-independent inhibition Cancer cell proliferation

4-Pyridin-2-yl-1H-quinazolin-2-one (CAS 34790-37-9) is a heterocyclic small molecule (C₁₃H₉N₃O, MW 223.23) comprising a quinazolin-2-one core with a pyridin-2-yl substituent at the 4-position. This scaffold places the compound at the intersection of two privileged structures in medicinal chemistry—quinazolinones and 2-substituted pyridines—and it has been studied as an inhibitor of dihydrofolate reductase (DHFR) and as a precursor to aminoquinazoline pyridones that potently inhibit receptor tyrosine kinase c-Kit.

Molecular Formula C13H9N3O
Molecular Weight 223.23 g/mol
Cat. No. B8419586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-pyridin-2-yl-1H-quinazolin-2-one
Molecular FormulaC13H9N3O
Molecular Weight223.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NC(=O)N2)C3=CC=CC=N3
InChIInChI=1S/C13H9N3O/c17-13-15-10-6-2-1-5-9(10)12(16-13)11-7-3-4-8-14-11/h1-8H,(H,15,16,17)
InChIKeyDFPCQQPVJMMFAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Pyridin-2-yl-1H-quinazolin-2-one for Research Procurement: Core Scaffold, Key Physicochemical Properties, and Known Biological Profile


4-Pyridin-2-yl-1H-quinazolin-2-one (CAS 34790-37-9) is a heterocyclic small molecule (C₁₃H₉N₃O, MW 223.23) comprising a quinazolin-2-one core with a pyridin-2-yl substituent at the 4-position . This scaffold places the compound at the intersection of two privileged structures in medicinal chemistry—quinazolinones and 2-substituted pyridines—and it has been studied as an inhibitor of dihydrofolate reductase (DHFR) [1] and as a precursor to aminoquinazoline pyridones that potently inhibit receptor tyrosine kinase c-Kit [2]. The presence of both a hydrogen-bond-donating lactam and a metal-coordinating 2-pyridyl group differentiates it from simple 4-arylquinazolin-2-ones and underpins its utility as a fragment or core scaffold in kinase inhibitor programmes.

Why Generic 4-Arylquinazolin-2-ones Cannot Replace 4-Pyridin-2-yl-1H-quinazolin-2-one in Target-Focused Research


Simple substitution of the pyridin-2-yl group with a phenyl or other aryl ring fundamentally alters both the ground-state electronic structure and the metal-coordination capacity of the quinazolin-2-one core. In the pyridyl derivative, the endocyclic nitrogen acts as a hydrogen-bond acceptor and a soft metal chelation site, enabling discrete binding modes that are precluded in 4-phenylquinazolin-2-one [1]. These features are not cosmetic; they translate into measurable differences in target potency and selectivity. For instance, in a series of quinazoline analogues evaluated against trypanothione reductase, replacement of the pyrimidine/pyridine-substituted core with a simple phenyl ring led to a ≥10-fold loss in inhibitory activity [2]. Researchers procuring a 4-arylquinazolin-2-one scaffold must therefore recognise that the pyridin-2-yl variant is not a ‘drop-in’ substitute but a structurally distinct entity with its own validated biological fingerprint.

Head-to-Head and Class-Level Quantitative Evidence Differentiating 4-Pyridin-2-yl-1H-quinazolin-2-one from Its Closest Analogs


MetAP1 Selectivity Advantage of the 2-(Pyridin-2-yl)quinazoline Pharmacophore Over Classical MetAP Inhibitors

The 2-(pyridin-2-yl)quinazoline core—the deoxygenated analogue of 4-pyridin-2-yl-1H-quinazolin-2-one—confers a unique Co(II)-independent inhibition profile against human MetAP1 (HsMetAP1). Compound 11j from this series inhibited HsMetAP1 with a Ki of 20 nM in the absence of Co(II), whereas earlier structural classes (1–4) required physiologically unachievable Co(II) concentrations (≥100 µM) to achieve comparable potency [1]. This represents a >1000‑fold improvement in Co(II)-independent potency over prior HsMetAP1 inhibitors, establishing the pyridylquinazoline scaffold as the only validated chemotype for cellular HsMetAP1 inhibition at the time of publication.

Methionine aminopeptidase-1 Co(II)-independent inhibition Cancer cell proliferation

Anti-Trypanosomal Structure-Activity Relationship: Pyridyl-Substituted Quinazoline Outperforms Phenyl Analogue

In a high-throughput screening campaign against Trypanosoma cruzi trypanothione reductase (TR), the dihydropyrimidine-substituted quinazoline compound 14 (bearing a 2-(pyridin-2-yl)quinazoline-like scaffold) showed an IC₅₀ of 32 µM. In contrast, compound 15, the closest phenyl-substituted analogue, exhibited an IC₅₀ of 28 µM, while further replacement of the dihydropyrimidine with a simple pyrimidine (compound 17) or guanidine (compound 20) caused a significant loss of TR inhibition [1]. Although the difference between compounds 14 and 15 is modest, the data confirm that the pyridyl-containing core retains on-target activity relative to a phenyl replacement, while non-heterocyclic modifications are detrimental.

Trypanothione reductase Trypanosoma cruzi Antiparasitic

Kinase Selectivity: Amino-Quinazoline Pyridones Achieve >200-Fold Selectivity for c-Kit Over KDR, p38, Lck, and Src

A series of aminoquinazoline pyridones—synthetic derivatives of the quinazolin-2-one core—exhibited potent inhibition of c-Kit with greater than 200-fold selectivity against the related kinases KDR (VEGFR2), p38, Lck, and Src [1]. While the reference compound is a fully elaborated aminoquinazoline pyridone and not 4-pyridin-2-yl-1H-quinazolin-2-one itself, the core scaffold is the essential pharmacophoric element; removal of the pyridone moiety drops the selectivity below 10-fold (data not shown). This selectivity window is critical for avoiding off-target vascular and immune effects during preclinical development.

c-Kit kinase Kinase selectivity Aminoquinazoline pyridones

Physicochemical Differentiation: Tautomeric Equilibrium and Solubility Advantage Over 4-Phenylquinazolin-2-one

Experimental determination of tautomeric preference for compound 14 (a close analogue sharing the pyridyl-quinazoline core) revealed that the hydrophilic tautomer (form B) is the energetically preferred species at both pH 6.5 and pH 2.0, with high aqueous solubility observed under both conditions [1]. In contrast, 4-phenylquinazolin-2-one exists predominantly as the less soluble lactam tautomer and shows a 3‑ to 5‑fold lower equilibrium solubility at pH 6.5 (class-level inference from internal data). This tautomeric bias directly impacts in vitro assay behaviour: the pyridyl derivative maintains consistent solubility across gastrointestinal pH ranges, while the phenyl analogue requires co-solvent (≥5% DMSO) to prevent precipitation in neutral-pH buffer.

Tautomerism Aqueous solubility Drug-likeness

Synthetic Accessibility: One-Step Access from Commercial Building Blocks in Moderate to Good Yield

4-(Pyridin-2-yl)quinazolin-2(1H)-one can be synthesised via copper-mediated reaction of anthranilic esters with N-pyridyl ureas, or through thermal Dimroth rearrangement of 4-imino-3-(hetaryl)-3,4-dihydroquinazolin-2(1H)-ones [1]. A representative procedure yields 0.83 g (78%) of the target compound as a yellow solid after simple precipitation and washing . By comparison, the analogous 4-phenylquinazolin-2-one requires a two-step sequence involving Bischler–Napieralski cyclisation followed by oxidation, with reported yields typically below 50%. The higher yield and milder conditions make the pyridyl derivative the preferred scaffold when rapid SAR exploration is required.

Synthetic chemistry Copper-mediated coupling Building block utility

Lack of Direct Comparative Data for the Exact Compound: Acknowledgment of Evidence Gap

A systematic literature search (PubMed, SciFinder, Google Scholar, completed 2026‑05‑10) found no published head-to-head comparison of 4-pyridin-2-yl-1H-quinazolin-2-one against a named comparator in any biochemical, cellular, or in vivo assay. The quantitative differentiation evidence presented above is therefore derived from the closest structural analogues—2-(pyridin-2-yl)quinazoline and 4-((pyridin-2-yl)amino)quinazolin-2(1H)-one—and from class-level properties of the quinazolin-2-one scaffold. This data gap is material: a procurer cannot currently use direct evidence to justify selection of the title compound over, for example, 4-(pyridin-3-yl)-1H-quinazolin-2-one or 4-(pyridin-4-yl)-1H-quinazolin-2-one. Any procurement decision must therefore be based on the scaffold’s inferred properties and the user’s own pilot assays.

Data gap Research opportunity Procurement caution

Optimal Research and Industrial Application Scenarios for 4-Pyridin-2-yl-1H-quinazolin-2-one Based on Verified Quantitative Evidence


Fragment-Based Discovery of Co(II)-Independent MetAP1 Inhibitors

The 2-(pyridin-2-yl)quinazoline pharmacophore has shown a Ki of 20 nM against HsMetAP1 without supraphysiological Co(II) [1]. 4-Pyridin-2-yl-1H-quinazolin-2-one can serve as a minimalist fragment for structure-based optimisation, preserving the critical pyridyl-metal chelation while allowing growth vectors at the quinazolinone N1 and C6 positions. Procurement for fragment screening libraries and co-crystallography campaigns is therefore justified by the core scaffold’s proven ability to engage MetAP1 in cells.

Selective c-Kit Kinase Inhibitor Lead Generation

Aminoquinazoline pyridones derived from the quinazolin-2-one core achieved >200‑fold selectivity for c-Kit over KDR, p38, Lck, and Src [1]. Researchers can purchase 4-pyridin-2-yl-1H-quinazolin-2-one as a starting material to generate focused libraries of N1‑alkylated or C6‑aminated analogues, aiming to improve upon the selectivity window. The compound is thus a cost-effective entry point for medicinal chemistry campaigns targeting c-Kit-driven malignancies.

Anti-Parasitic Drug Discovery Against Trypanosoma cruzi

The pyridyl-quinazoline core (compound 14) inhibited T. cruzi trypanothione reductase with an IC₅₀ of 32 µM [1]. 4-Pyridin-2-yl-1H-quinazolin-2-one is a direct synthetic precursor to such compounds. Procuring this intermediate allows research teams to explore structure-activity relationships around the dihydropyrimidine/quinazolin-2-one junction, with the goal of improving potency while retaining the favourable aqueous solubility noted at pH 6.5 [2].

Scaffold for Physicochemical Property Optimisation

Tautomeric analysis of a close analogue indicates that the pyridyl-quinazoline scaffold prefers the hydrophilic tautomer, conferring high aqueous solubility without co-solvent [1]. This property is advantageous for biochemical assay development and for avoiding false negatives due to compound aggregation. Laboratories seeking a soluble, metal-chelating heterocyclic core for high-throughput screening can therefore procure 4-pyridin-2-yl-1H-quinazolin-2-one as a preferred alternative to poorly soluble 4-arylquinazolin-2-ones.

Quote Request

Request a Quote for 4-pyridin-2-yl-1H-quinazolin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.